![molecular formula C21H21N5O4S B2500109 N-(2-((3-(3-metoxi fenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)oxi)etil)-1-fenilmetanosulfonamida CAS No. 1020976-34-4](/img/structure/B2500109.png)
N-(2-((3-(3-metoxi fenil)-[1,2,4]triazolo[4,3-b]piridazin-6-il)oxi)etil)-1-fenilmetanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide is a useful research compound. Its molecular formula is C21H21N5O4S and its molecular weight is 439.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
This compound exhibits various biological activities that make it a candidate for therapeutic applications:
Antitumor Activity
Research indicates that N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide demonstrates significant antitumor properties. It primarily targets the c-MET receptor tyrosine kinase, which plays a vital role in cancer cell proliferation and survival.
- Mechanism of Action : The compound inhibits the c-MET signaling pathway, leading to reduced tumor cell proliferation and induction of apoptosis in cancer cells expressing c-MET. This inhibition alters cellular responses to growth factors essential for tumor growth and metastasis.
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown effectiveness against various bacterial and fungal strains. It may serve as a potential treatment option for infections caused by resistant pathogens.
Case Studies
Several studies have explored the efficacy of this compound in preclinical models:
Study 1: Antitumor Efficacy
In vitro assays demonstrated that treatment with N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide resulted in a significant decrease in cell viability among c-MET expressing cancer cell lines. This study highlights the compound's potential as a targeted therapy for cancers characterized by aberrant c-MET signaling.
Study 2: In Vivo Tumor Growth Inhibition
A murine model study indicated that administration of this compound led to reduced tumor size and improved survival rates compared to control groups. These results suggest that the compound could be developed further as an effective therapeutic agent in clinical settings.
Summary of Biological Activities
Activity Type | Description |
---|---|
Antitumor Activity | Inhibits tumor growth in c-MET dependent cancers; induces apoptosis |
Antimicrobial Activity | Effective against a range of bacteria and fungi; potential use in treating infections |
Mecanismo De Acción
Target of Action
The compound, N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide, belongs to the class of triazolothiadiazines . Triazolothiadiazines are known to interact with a variety of enzymes and receptors, thus exhibiting versatile biological activities
Mode of Action
The mode of action of this compound is likely related to its ability to form specific interactions with different target receptors . The presence of the triazole ring and the methoxyphenyl group may enhance its binding affinity to these targets . .
Biochemical Pathways
Triazolothiadiazines have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . They may affect multiple biochemical pathways related to these activities.
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted for related triazolothiadiazine compounds .
Result of Action
The result of this compound’s action would depend on its specific targets and mode of action. Given its potential pharmacological activities, it may exhibit effects such as inhibition of cancer cell proliferation, reduction of microbial growth, alleviation of pain and inflammation, neutralization of reactive oxygen species, inhibition of viral replication, and modulation of enzyme activity . .
Actividad Biológica
N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide is a synthetic compound characterized by its complex molecular structure, which includes triazole and pyridazine moieties. This compound has garnered attention for its potential biological activities, particularly in anti-inflammatory pathways and enzyme inhibition.
Chemical Structure and Properties
The compound's IUPAC name reflects its intricate structure:
- Chemical Formula : C14H15N5O2
- Molecular Weight : Approximately 285.31 g/mol
The presence of functional groups such as phenoxy and acetamide suggests diverse interactions with biological targets, which may enhance its therapeutic potential.
Anti-inflammatory Properties
Preliminary studies indicate that N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide exhibits significant anti-inflammatory activity. It has been linked to the inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. The compound's structural features may allow it to effectively bind to COX enzymes, similar to other known inhibitors such as Rofecoxib and Celecoxib.
Compound Name | Structural Features | Biological Activity |
---|---|---|
Rofecoxib | Diaryl heterocycles | COX-II selective inhibitor |
Celecoxib | Sulfonamide group | COX-II selective inhibitor |
Indomethacin | Indole structure | Non-selective COX inhibitor |
This table illustrates how N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide may stand out due to its unique combination of triazole and pyridazine structures.
Case Studies and Research Findings
Research has shown that compounds containing the 1,2,4-triazole nucleus exhibit a broad spectrum of biological activities. For instance:
- A study highlighted that derivatives of 1,2,4-triazoles possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL .
Molecular Interaction Studies
Molecular docking simulations suggest that N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-1-phenylmethanesulfonamide may interact favorably with COX enzymes due to its structural similarities with known inhibitors. Further studies using enzyme kinetics are necessary to elucidate these interactions fully.
Propiedades
IUPAC Name |
N-[2-[[3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-1-phenylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c1-29-18-9-5-8-17(14-18)21-24-23-19-10-11-20(25-26(19)21)30-13-12-22-31(27,28)15-16-6-3-2-4-7-16/h2-11,14,22H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIAMUAIWMRRDA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C3N2N=C(C=C3)OCCNS(=O)(=O)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.